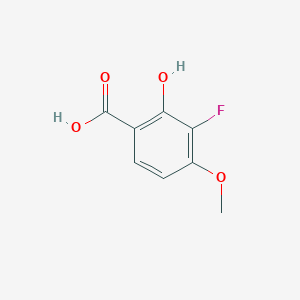
(3-methyl-1-benzofuran-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-1-benzofuran-5-yl)methanol: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound features a methyl group at the third position and a methanol group at the fifth position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-methyl-1-benzofuran-5-yl)methanol typically begins with commercially available starting materials such as 3-methylphenol and furfural.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-methyl-1-benzofuran-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. For example, reduction with hydrogen gas in the presence of a palladium catalyst can yield the corresponding benzofuran derivative.
Substitution: Substitution reactions can occur at the methyl group or the methanol group. For instance, halogenation using bromine or chlorine can introduce halogen atoms at these positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Benzofuran derivatives.
Substitution: Halogenated benzofurans, substituted benzofurans.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-methyl-1-benzofuran-5-yl)methanol serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Pharmaceuticals: The compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: It can be used in studies to understand the biological activity of benzofuran derivatives.
Industry:
Materials Science: this compound can be used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3-methyl-1-benzofuran-5-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
- (3-methyl-1-benzofuran-2-yl)methanol
- (3-methyl-1-benzofuran-4-yl)methanol
- (3-methyl-1-benzofuran-6-yl)methanol
Comparison:
- Structural Differences: The position of the methanol group on the benzofuran ring can significantly impact the compound’s chemical properties and reactivity.
- Unique Properties: (3-methyl-1-benzofuran-5-yl)methanol is unique due to its specific substitution pattern, which can influence its biological activity and potential applications.
Properties
CAS No. |
1783501-84-7 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



